molecular formula C9H17N3O B13321001 5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine

5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B13321001
M. Wt: 183.25 g/mol
InChI Key: YGFSIIZOCCMKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a butan-2-yloxy group attached to the pyrazole ring, along with two methyl groups and an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the butan-2-yloxy group: This step involves the alkylation of the pyrazole ring with a suitable butan-2-yloxy halide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butan-2-yloxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and alkoxides.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex organic molecules.
  • It serves as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology:

  • The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • It is used in the development of enzyme inhibitors and receptor modulators.

Medicine:

  • The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
  • It is used in the development of diagnostic agents and imaging probes.

Industry:

  • The compound is used in the synthesis of agrochemicals and pharmaceuticals.
  • It serves as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The compound can also interact with receptors in the nervous system, modulating neurotransmitter release and leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

    1,3-dimethyl-1H-pyrazol-4-amine: Lacks the butan-2-yloxy group, making it less hydrophobic and potentially less bioavailable.

    5-(butan-2-yloxy)-1H-pyrazol-4-amine: Lacks the methyl groups, making it less sterically hindered and potentially more reactive.

    5-(butan-2-yloxy)-3-methyl-1H-pyrazol-4-amine: Contains only one methyl group, making it less hydrophobic and potentially less bioavailable.

Uniqueness: The presence of both the butan-2-yloxy group and the two methyl groups in 5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine makes it unique in terms of its hydrophobicity, steric hindrance, and potential bioavailability. These properties contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

5-butan-2-yloxy-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H17N3O/c1-5-6(2)13-9-8(10)7(3)11-12(9)4/h6H,5,10H2,1-4H3

InChI Key

YGFSIIZOCCMKDX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C(=NN1C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.